Diheptyl phthalate
Overview
Description
Diheptyl phthalate, also known as phthalic acid diheptyl ester, is a chemical compound with the molecular formula C22H34O4. It belongs to the class of phthalate esters, which are widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound is a colorless, oily liquid that is insoluble in water but soluble in organic solvents such as benzene and toluene .
Mechanism of Action
Target of Action
Diheptyl phthalate, also known as phthalic acid diheptyl ester , is a member of the phthalate esters (PAEs) class . PAEs are known to be endocrine-disrupting chemicals . They primarily target the endocrine system, affecting hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Phthalates, including this compound, interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation pathways involve the decomposition of this compound into dibutyl phthalate (DBP), then hydrolyzed to diethyl phthalate (DEP), which is converted into phthalic acid (PA) through continuous deesterification . PA is then oxidized, dehydrogenated, and decarboxylated to produce protocatechins, which further enter the TCA cycle through orthotopic ring opening .
Pharmacokinetics
It’s known that phthalates are widely distributed in the environment due to their extensive use in industrial applications . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is its potential to induce neurological disorders. Associations have been found between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .
Action Environment
This compound is used as an industrial solvent and plasticizer in polyvinyl chloride (PVC) plastics . It’s regarded as a ubiquitous environmental contaminant . Environmental factors, including the presence of other chemicals and the physical conditions of the environment, can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Diheptyl phthalate interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to interact with certain bacterial strains, such as Bacillus sp., which can effectively degrade this compound .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diheptyl phthalate is typically synthesized through the esterification of phthalic anhydride with heptanol. The reaction is catalyzed by sulfuric acid and involves heating the reactants under reflux conditions. The general reaction can be represented as follows:
Phthalic anhydride+2HeptanolH2SO4Diheptyl phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Diheptyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and heptanol.
Oxidation: Under strong oxidizing conditions, this compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: this compound can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Phthalic acid and heptanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Products depend on the nucleophile used in the reaction
Scientific Research Applications
Diheptyl phthalate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers to enhance their flexibility and durability.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the manufacturing of flexible plastics, adhesives, coatings, and personal care products
Comparison with Similar Compounds
Diheptyl phthalate is part of a broader class of phthalate esters, which include compounds such as:
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
- Di(2-ethylhexyl) phthalate
- Diisononyl phthalate
Comparison:
- Diethyl phthalate: Has shorter alkyl chains, making it less hydrophobic and more volatile compared to this compound.
- Dibutyl phthalate: Similar in structure but with shorter alkyl chains, leading to different physical properties and applications.
- Diisobutyl phthalate: Branched alkyl chains provide different plasticizing properties.
- Di(2-ethylhexyl) phthalate: Widely used as a plasticizer with similar applications but different toxicological profiles.
- Diisononyl phthalate: Used as an alternative to di(2-ethylhexyl) phthalate with lower toxicity .
This compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties, making it suitable for specific industrial applications.
Properties
IUPAC Name |
diheptyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCXWCOOWVGKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Record name | DI-n-HEPTYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040779 | |
Record name | Diheptyl phthalate | |
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Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diheptyl phthalate appears as odorless white liquid. May float or sink in water. (USCG, 1999), Colorless odorless liquid; [ICSC] White odorless liquid; [CAMEO] Colorless liquid; [MSDSonline], ODOURLESS COLOURLESS LIQUID. | |
Record name | DIHEPTYL PHTHALATE | |
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Record name | Diheptyl phthalate | |
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Record name | DI-n-HEPTYL PHTHALATE | |
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Boiling Point |
360 °C | |
Record name | DIHEPTYL PHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |
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Record name | DI-n-HEPTYL PHTHALATE | |
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Flash Point |
224 °C c.c. | |
Record name | DI-n-HEPTYL PHTHALATE | |
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Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, 0.01% in water, Sol in benzene, toluene, petrol, kerosene, and mineral oils | |
Record name | DIHEPTYL PHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1 at 68 °F (est.) (USCG, 1999), Relative density (water = 1): 0.99 | |
Record name | DIHEPTYL PHTHALATE | |
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Record name | DI-n-HEPTYL PHTHALATE | |
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Vapor Pressure |
0.00000207 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, Vapor pressure, kPa at 20 °C: 0.0002 | |
Record name | Diheptyl phthalate | |
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Record name | DIHEPTYL PHTHALATE | |
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Record name | DI-n-HEPTYL PHTHALATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
3648-21-3, 68515-44-6 | |
Record name | DIHEPTYL PHTHALATE | |
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Record name | Diheptyl phthalate | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diheptyl ester | |
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Record name | DIHEPTYL PHTHALATE | |
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